Mineralocorticoid Sodium-Retaining Potency: 18-OH-DOC vs. DOC vs. Aldosterone in Adrenalectomized Dog
In a direct head-to-head comparison using adrenalectomized adult female dogs, 18-OH-DOC exhibited substantially weaker sodium-retaining activity than both DOC and aldosterone. The potency ranking measured by the decrease in urine sodium excretion following intravenous steroid administration is aldosterone >> DOC >> 18-OH-DOC [1]. This quantitative potency gap must be factored into any experimental design that uses 18-OH-DOC as a mineralocorticoid agonist tool compound.
| Evidence Dimension | Sodium-retaining potency (relative to aldosterone = 1) |
|---|---|
| Target Compound Data | 18-OH-DOC: 1/78 × aldosterone; approximately 5-fold less potent than DOC |
| Comparator Or Baseline | Aldosterone (1×); DOC (1/15.6 × aldosterone, i.e., 5-fold more potent than 18-OH-DOC) |
| Quantified Difference | 18-OH-DOC is 78 times less potent than aldosterone and approximately 5 times less potent than DOC for sodium retention |
| Conditions | Adrenalectomized adult female dogs, intravenous bolus administration, urine electrolyte excretion monitored over 7 hours post-dose |
Why This Matters
Procurement decisions for mineralocorticoid agonism studies must account for the ~5–78× potency deficit of 18-OH-DOC relative to DOC and aldosterone, as dose-equivalent substitution would yield negligible sodium retention.
- [1] Constantopoulos G, Kusumoto M, Gutkowska J, Genest J. The mineralocorticoid activity of 18-hydroxy-11-deoxycorticosterone, 11-deoxycorticosterone, and aldosterone in the adrenalectomized dog. Can J Physiol Pharmacol. 1979;57(12):1407-1411. View Source
